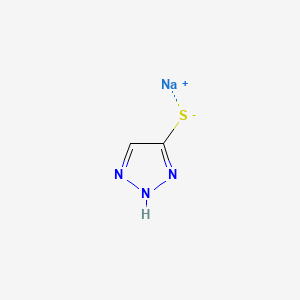

1,2,3-三唑-5-硫醇钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 1,2,3-triazole-5-thiolate is a yellowish to beige powder . It is used as a reactant in the preparation of cephem derivatives as anti-Helicobacter pylori agents in relation to lability towards β-lactamase and potential for causing diarrhea .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves the use of 4-amino-5-{[(1H-1,2,3-triazol-5-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol as an intermediate compound . The structure of the newly synthesized compounds was confirmed by 1H and 13C NMR, IR, and electrospray ionization mass spectra .Molecular Structure Analysis

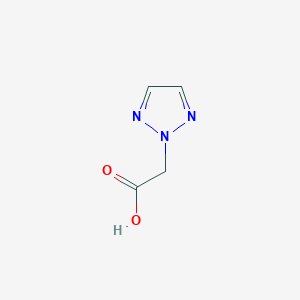

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazole derivatives are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures . This paves the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

Sodium 1,2,3-triazole-5-thiolate has a melting point of 148°C . It is sparingly soluble in DMSO and slightly soluble in methanol . It is highly soluble in water, with a solubility of 400 g/L at 20 ºC .科学研究应用

生物活性和药理学意义

- 1,2,3-三唑-5-硫醇钠衍生物表现出不同的生物效应,包括兴奋或抑制作用。特定的结构元素,如氟或氯的存在,显著影响这些活性,表明化学结构与生物效应之间存在关系 (Aksyonova-Seliuk 等人,2016)。

抗利什曼原虫和抗氧化特性

- 含有 1,2,4-三唑-3-硫醇的化合物经过修饰后,表现出显着的抗利什曼原虫和抗氧化活性。这突出了这些化合物在开发治疗利什曼病等疾病方面的潜力 (Patil 等人,2017)。

在半合成青霉素中的抗菌应用

- 将 1,2,4-三唑转化为钠盐,然后进行进一步的化学反应,导致了新型半合成青霉素的开发。这些衍生物显示出显着的抗菌活性,可与阿莫西林等已建立的抗生素相媲美 (Cheptea 等人,2023)。

合成方法和环境应用

- 1,2,3-三唑-5-硫醇钠衍生物可以在水中通过环境友好的方法有效合成。这一过程有助于为各种应用创造出广泛的这些化合物 (Deng 等人,2019)。

超分子化学和配位

- 对 1,2,3-三唑的研究,包括 1,2,3-三唑-5-硫醇钠的衍生物,已扩展到超分子和配位化学领域。这些化合物表现出多种相互作用,使其在阴离子识别、催化和光化学等领域的应用中很有价值 (Schulze 和 Schubert,2014)。

缓蚀

- 已发现 1,2,3-三唑-5-硫醇钠衍生物是铜等金属的有效缓蚀剂,可在盐溶液等环境中提供保护。这一应用在金属寿命和完整性至关重要的行业中非常重要 (Chauhan 等人,2019)。

作用机制

Target of Action

Sodium 1,2,3-triazole-5-thiolate, also known as 5-Mercapto-1,2,3-Triazole monosodium salt, has been found to interact with various targets. It has been reported to be used as a reactant in the preparation of cephem derivatives as anti-Helicobacter pylori agents . It’s also been found to have anti-ChE activity by inhibiting both AChE and BuChE activities .

Mode of Action

The compound’s mode of action is dependent on its interaction with its targets. For instance, in the case of anti-Helicobacter pylori activity, it’s used as a reactant in the preparation of cephem derivatives, which are known for their lability towards β-lactamase . In terms of its anti-ChE activity, it inhibits both AChE and BuChE activities .

Biochemical Pathways

The biochemical pathways affected by Sodium 1,2,3-triazole-5-thiolate are dependent on its targets. For example, in the case of its anti-ChE activity, it would affect the cholinergic system by inhibiting AChE and BuChE, enzymes that break down acetylcholine, a key neurotransmitter .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

The result of Sodium 1,2,3-triazole-5-thiolate’s action is dependent on its targets and mode of action. For instance, its use in the preparation of cephem derivatives could potentially lead to effective anti-Helicobacter pylori agents . Its anti-ChE activity could potentially lead to increased levels of acetylcholine, affecting various physiological processes .

Action Environment

The action, efficacy, and stability of Sodium 1,2,3-triazole-5-thiolate can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its bioavailability and thus its efficacy. More research is needed to fully understand the influence of environmental factors on this compound’s action.

安全和危害

Sodium 1,2,3-triazole-5-thiolate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

未来方向

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

生化分析

Biochemical Properties

Sodium 1,2,3-triazole-5-thiolate plays a significant role in biochemical reactions, particularly in the preparation of cephem derivatives used as anti-Helicobacter pylori agents . It interacts with enzymes such as β-lactamase, which is crucial for its function in combating bacterial infections. The compound’s interaction with β-lactamase involves the inhibition of the enzyme, thereby preventing the degradation of β-lactam antibiotics and enhancing their efficacy . Additionally, Sodium 1,2,3-triazole-5-thiolate is involved in reactions that produce thiocyanate in situ, which can further interact with various biomolecules .

Cellular Effects

Sodium 1,2,3-triazole-5-thiolate has been shown to influence various cellular processes. It exhibits antiproliferative effects against human acute myeloid leukemia cells, indicating its potential as an anticancer agent . The compound affects cell signaling pathways, particularly those involved in cell proliferation and apoptosis. It also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, Sodium 1,2,3-triazole-5-thiolate can alter cellular metabolism, affecting the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, Sodium 1,2,3-triazole-5-thiolate exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as β-lactamase, inhibiting their activity . This binding interaction is facilitated by the thiolate group, which forms strong bonds with the enzyme’s active site residues. Additionally, the triazole ring of the compound can participate in hydrogen bonding and π-stacking interactions with biomolecules, further stabilizing the enzyme-inhibitor complex . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 1,2,3-triazole-5-thiolate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that Sodium 1,2,3-triazole-5-thiolate can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of Sodium 1,2,3-triazole-5-thiolate in animal models vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

Sodium 1,2,3-triazole-5-thiolate is involved in several metabolic pathways. It interacts with enzymes such as β-lactamase, affecting the metabolism of β-lactam antibiotics . The compound can also influence metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, Sodium 1,2,3-triazole-5-thiolate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties, such as solubility and affinity for certain biomolecules . These factors play a critical role in determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

Sodium 1,2,3-triazole-5-thiolate exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence cellular respiration and energy production . Understanding the subcellular localization of Sodium 1,2,3-triazole-5-thiolate is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 1,2,3-triazole-5-thiolate involves the reaction of Sodium azide with Carbon disulfide to form Sodium dithiocarbamate, which is then reacted with Propargyl alcohol to form Sodium 1,2,3-triazole-5-thiolate.", "Starting Materials": [ "Sodium azide", "Carbon disulfide", "Propargyl alcohol" ], "Reaction": [ "Step 1: Sodium azide is dissolved in water.", "Step 2: Carbon disulfide is added to the solution and the mixture is stirred for several hours.", "Step 3: The resulting Sodium dithiocarbamate is filtered and washed with water.", "Step 4: Propargyl alcohol is added to the Sodium dithiocarbamate solution and the mixture is stirred for several hours.", "Step 5: The resulting Sodium 1,2,3-triazole-5-thiolate is filtered and washed with water." ] } | |

| 59032-27-8 | |

分子式 |

C2H6N3NaO2S |

分子量 |

159.15 g/mol |

IUPAC 名称 |

sodium;2H-triazole-4-thiolate;dihydrate |

InChI |

InChI=1S/C2H3N3S.Na.2H2O/c6-2-1-3-5-4-2;;;/h1H,(H2,3,4,5,6);;2*1H2/q;+1;;/p-1 |

InChI 键 |

RZLGEIPBTHKAGX-UHFFFAOYSA-M |

SMILES |

C1=NNN=C1[S-].[Na+] |

规范 SMILES |

C1=NNN=C1[S-].O.O.[Na+] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)

![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)